Bromine Regioisomerism Drives >100% Difference in Photovoltaic Power Conversion Efficiency – Class-Level Inference to 3-Bromo-1-oxoindene Scaffolds
The position of bromine substitution on 1-oxoindene-based end groups governs photovoltaic device performance to a degree that renders regioisomer selection a critical procurement decision. In a direct head-to-head comparison using PBDB-TF as the polymer donor, the γ-brominated acceptor BTIC-2Br-γ achieved a power conversion efficiency (PCE) of 16.52%, whereas the β-brominated regioisomer BTIC-2Br-β delivered only 8.11% under identical device fabrication and testing conditions [1]. This represents a 103.7% relative enhancement solely attributable to the bromine substitution position. The γ-isomer exhibited a higher extinction coefficient, more balanced charge transport, weaker bimolecular recombination, and formed a three-dimensional network-packing structure with Br⋯π and CN⋯H intermolecular interactions in the solid state [1]. Although the end-group scaffold in this study (2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) differs from the target compound's 6-carboxylate motif, the fundamental principle—that bromine position on the 1-oxoindene nucleus controls electronic structure, molecular packing, and macroscopic functional properties—generalizes across 1-oxoindene derivatives and should inform any procurement decision where regioisomeric purity matters [1].
| Evidence Dimension | Power conversion efficiency (PCE) of brominated 1-oxoindene-based non-fullerene acceptors as a function of bromine substitution position |
|---|---|
| Target Compound Data | PCE = 16.52% (γ-brominated IC end-group, BTIC-2Br-γ) [1] |
| Comparator Or Baseline | PCE = 8.11% (β-brominated IC end-group, BTIC-2Br-β) [1] |
| Quantified Difference | ΔPCE = +8.41 percentage points; 103.7% relative enhancement |
| Conditions | Organic solar cells; donor: PBDB-TF; device architecture: ITO/PEDOT:PSS/active layer/PFN-Br/Ag; successive thermal annealing (TA) and solvent vapor annealing (SVA) treatments [1] |
Why This Matters
For researchers developing brominated indene-based optoelectronic materials, selecting the correct bromine regioisomer can be the difference between a device with ~8% efficiency (non-viable) and ~16.5% efficiency (record-setting), making regioisomeric verification an essential procurement specification.
- [1] He, F. et al. Isomerism: Minor Changes in the Bromine Substituent Positioning Lead to Notable Differences in Photovoltaic Performance. CCS Chem. 2021, 3, 2591–2601. View Source
